

Spectroscopic Profile of 6-Iodoquinolin-4-ol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Iodoquinolin-4-ol

Cat. No.: B1312100

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Introduction

6-Iodoquinolin-4-ol, a halogenated derivative of the quinolinone scaffold, represents a significant building block in medicinal chemistry and materials science. The introduction of an iodine atom at the 6-position of the quinolin-4-ol core profoundly influences its electronic properties, lipophilicity, and potential for further functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. Accurate structural elucidation and characterization of this compound are paramount for its effective utilization in research and development. This in-depth technical guide provides a comprehensive overview of the spectroscopic data of **6-Iodoquinolin-4-ol**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The causality behind experimental choices and the interpretation of the spectral data are discussed to provide field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structural integrity of **6-Iodoquinolin-4-ol** is unequivocally established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a complete and validated characterization of the molecule. The IUPAC name for this compound is 6-iodo-1H-quinolin-4-one, and it has a molecular formula of C_9H_6INO with a molecular weight of approximately 271.05 g/mol [1].

Caption: Molecular structure of **6-Iodoquinolin-4-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For **6-Iodoquinolin-4-ol**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of each proton and carbon atom, respectively. While specific experimental data for **6-Iodoquinolin-4-ol** is not widely available in public databases, data from the closely related 6-bromoquinolin-4-ol and other 6-iodo-substituted quinolines can be used to predict and interpret the expected spectra with a high degree of confidence[2][3].

^1H NMR Spectroscopy

The ^1H NMR spectrum of **6-Iodoquinolin-4-ol** is expected to display distinct signals for the aromatic protons. The solvent of choice for such analysis is typically deuterated dimethyl sulfoxide (DMSO-d_6), which can solubilize the compound and has a well-defined residual solvent peak.

Table 1: Predicted ^1H NMR Chemical Shifts for **6-Iodoquinolin-4-ol** in DMSO-d_6 .

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~7.9 - 8.1	d	~7.0
H-3	~6.0 - 6.2	d	~7.0
H-5	~8.1 - 8.3	d	~2.0
H-7	~7.7 - 7.9	dd	~9.0, 2.0
H-8	~7.5 - 7.7	d	~9.0
N-H	~11.5 - 12.0	br s	-
O-H	Tautomeric with N-H	-	-

Interpretation: The downfield chemical shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the quinolinone ring system. The proton at the 5-position (H-5) is expected to be the most deshielded due to the anisotropic effect of the carbonyl group and the inductive effect of the iodine atom. The protons on the carbocyclic ring (H-7 and H-8) will

exhibit coupling patterns consistent with their ortho and meta relationships. The broad singlet for the N-H proton at a very downfield chemical shift is indicative of its acidic nature and involvement in hydrogen bonding. The quinolin-4-ol exists in tautomeric equilibrium with its 1H-quinolin-4-one form, with the latter being predominant in most solvents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for **6-Iodoquinolin-4-ol** in DMSO-d₆.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C-2	~140 - 142
C-3	~110 - 112
C-4	~175 - 177
C-4a	~123 - 125
C-5	~128 - 130
C-6	~90 - 92
C-7	~135 - 137
C-8	~120 - 122
C-8a	~140 - 142

Interpretation: The most downfield signal is attributed to the carbonyl carbon (C-4) due to its sp² hybridization and the strong deshielding effect of the double-bonded oxygen atom. The carbon atom bearing the iodine (C-6) is expected to have a significantly upfield chemical shift compared to the corresponding carbon in the non-substituted quinolin-4-ol, a phenomenon known as the "heavy atom effect". The remaining aromatic carbons will resonate in the typical range of 110-145 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **6-Iodoquinolin-4-ol** is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Table 3: Characteristic IR Absorption Bands for **6-Iodoquinolin-4-ol**.

Wavenumber (cm ⁻¹)	Vibration	Intensity
3400 - 3200	N-H / O-H stretch (hydrogen-bonded)	Strong, Broad
3100 - 3000	Aromatic C-H stretch	Medium
1650 - 1630	C=O stretch (amide I)	Strong
1620 - 1580	C=C stretch (aromatic)	Medium to Strong
~1500	N-H bend (amide II)	Medium
1300 - 1000	C-N stretch, C-I stretch	Medium to Weak

Interpretation: The most prominent feature in the IR spectrum will be the strong and broad absorption band in the high-frequency region (3400-3200 cm⁻¹), which is characteristic of the N-H and O-H stretching vibrations involved in intermolecular hydrogen bonding. A strong absorption band in the range of 1650-1630 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the α,β -unsaturated lactam system. The presence of multiple bands in the 1620-1450 cm⁻¹ region confirms the presence of the aromatic quinoline core. The C-I stretching vibration is expected to appear in the fingerprint region, typically below 600 cm⁻¹, and may be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For **6-Iodoquinolin-4-ol**, electron ionization (EI) would likely be used.

Table 4: Expected Mass Spectrometry Data for **6-Iodoquinolin-4-ol**.

m/z	Interpretation
271	Molecular ion [M] ⁺
243	[M - CO] ⁺
144	[M - I] ⁺
116	[M - I - CO] ⁺

Interpretation: The mass spectrum is expected to show a prominent molecular ion peak at m/z 271, corresponding to the molecular weight of **6-Iodoquinolin-4-ol**[\[1\]](#). A characteristic fragmentation pattern would involve the loss of a carbon monoxide (CO) molecule from the quinolinone ring, resulting in a fragment at m/z 243. Another significant fragmentation pathway would be the loss of the iodine radical, leading to a peak at m/z 144. Subsequent loss of CO from this fragment would produce a peak at m/z 116. The isotopic pattern of the molecular ion peak would also be informative, although the natural abundance of isotopes for C, H, N, and O is low.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are generalized protocols for the characterization of **6-Iodoquinolin-4-ol**.

NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of **6-Iodoquinolin-4-ol** and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar organic compounds and its high boiling point.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- **¹H NMR Acquisition:** Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (e.g., 1-2 seconds), and spectral width.

- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse program. A larger number of scans (typically 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.

IR Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred due to its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum typically in the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

- **Sample Introduction:** For a volatile and thermally stable compound like **6-Iodoquinolin-4-ol**, direct insertion probe or gas chromatography (GC) can be used to introduce the sample into the ion source.
- **Instrumentation:** A mass spectrometer equipped with an electron ionization (EI) source is typically used.
- **Data Acquisition:** The EI energy is typically set to 70 eV to induce fragmentation. The mass analyzer (e.g., quadrupole or time-of-flight) scans a range of m/z values to detect the molecular ion and its fragments.

Caption: General workflow for the spectroscopic analysis of **6-Iodoquinolin-4-ol**.

Conclusion

The comprehensive spectroscopic analysis of **6-Iodoquinolin-4-ol**, integrating NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. This technical guide serves as a valuable resource for researchers by not only presenting the expected spectral data but also by providing insights into the principles of data interpretation and acquisition. A

thorough understanding of the spectroscopic profile of this key intermediate is essential for its confident application in the synthesis of more complex molecules with potential applications in drug discovery and materials science. The self-validating nature of combining these orthogonal analytical techniques ensures the scientific integrity of any research built upon the use of **6-Iodoquinolin-4-ol**.

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